molecular formula C15H14N2O2 B2942650 2-(2,4-Dimethylphenoxy)-4-methoxypyridine-3-carbonitrile CAS No. 339016-73-8

2-(2,4-Dimethylphenoxy)-4-methoxypyridine-3-carbonitrile

Cat. No.: B2942650
CAS No.: 339016-73-8
M. Wt: 254.289
InChI Key: PDLPAEOCLUOJDT-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)-4-methoxypyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a 2,4-dimethylphenoxy group, a methoxy group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenoxy)-4-methoxypyridine-3-carbonitrile typically involves the reaction of 2,4-dimethylphenol with 4-methoxypyridine-3-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and more efficient solvents may also be employed to enhance the reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenoxy)-4-methoxypyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ether.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require the presence of a base and elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Amines or other reduced forms of the original compound.

    Substitution: Substituted derivatives with different functional groups replacing the original methoxy or phenoxy groups.

Scientific Research Applications

2-(2,4-Dimethylphenoxy)-4-methoxypyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It may act as a lead compound for the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products. Its unique structure makes it a valuable component in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenoxy)-4-methoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethylphenoxy)-4-methoxypyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

    2-(2,4-Dimethylphenoxy)-4-methoxypyridine-3-amine: Similar structure but with an amine group instead of a carbonitrile group.

    2-(2,4-Dimethylphenoxy)-4-methoxypyridine-3-aldehyde: Similar structure but with an aldehyde group instead of a carbonitrile group.

Uniqueness

2-(2,4-Dimethylphenoxy)-4-methoxypyridine-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity This functional group allows for specific interactions with biological targets and enables the compound to undergo unique chemical transformations

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-4-methoxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10-4-5-13(11(2)8-10)19-15-12(9-16)14(18-3)6-7-17-15/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLPAEOCLUOJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=NC=CC(=C2C#N)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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